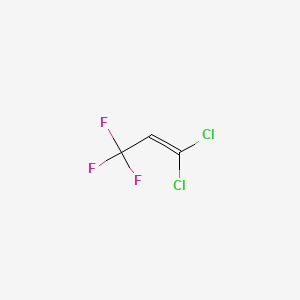

1,1-Dichloro-3,3,3-trifluoropropene

Description

Contextualization within Halogenated Unsaturated Hydrocarbon Chemistry

Halogenated unsaturated hydrocarbons, particularly those containing fluorine, are at the forefront of materials science and synthetic chemistry. These compounds, often referred to as hydrofluoroolefins (HFOs) or, in the case of chlorine-containing analogues like 1,1-dichloro-3,3,3-trifluoropropene, hydrochlorofluoroolefins (HCFOs), are characterized by a carbon-carbon double bond which provides a site for a variety of chemical transformations.

The presence of both chlorine and fluorine atoms on the propene structure of this compound creates an electron-deficient double bond, influencing its reactivity. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly affects the electronic properties of the molecule. This class of compounds is being extensively studied as potential replacements for older generations of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as refrigeration and foam blowing, due to their lower global warming potential. The general stability of these compounds, coupled with their specific physical properties, makes them subjects of ongoing research and development.

Significance in Specialized Research Domains

The significance of this compound and its isomers extends into several specialized areas of chemical research. It is recognized as a key intermediate in the synthesis of other valuable fluorinated compounds. For instance, related structures are precursors in the production of next-generation refrigerants and foam-blowing agents.

In the realm of organic synthesis, trifluoromethyl-substituted propenes are valuable synthons. The trifluoromethyl group is a key structural motif in many active pharmaceutical and agrochemical ingredients, as its inclusion can dramatically alter a molecule's biological activity. These propenes can participate in a variety of chemical reactions, including cycloadditions, to construct complex heterocyclic frameworks. For example, derivatives of trifluoropropene are known to undergo [3+2] cycloaddition reactions with various dipole-containing molecules to form five-membered rings, which are common structural units in medicinal chemistry. The reactivity of the dichloroalkene moiety allows for further functionalization, making it a versatile tool for synthetic chemists.

Furthermore, the compound is listed as a biochemical for proteomics research, indicating its utility in the study of proteins. While specific applications in this field are highly specialized, it underscores the compound's relevance at the intersection of chemistry and biology. The isomers of dichlorotrifluoropropene are also investigated for use as cleaning solvents, particularly in high-specification industries like aerospace and electronics.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 460-70-8 |

| Molecular Formula | C₃HCl₂F₃ |

| Molecular Weight | 164.94 g/mol scbt.com |

| Boiling Point | 54 °C wikipedia.org |

| Melting Point | -87 °C wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUDAHBJMFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060037 | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-70-8 | |

| Record name | 1,1-Dichloro-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dichloro 3,3,3 Trifluoropropene

Overview of Preparation Approaches

The principal method for the synthesis of 1,1-dichloro-3,3,3-trifluoropropene is the dehydrochlorination of 3,3-dichloro-1,1,1-trifluoropropane (B1294778) (HCFC-243fa). nih.govscbt.com This reaction involves the removal of a hydrogen and a chlorine atom from the propane (B168953) backbone to form a carbon-carbon double bond.

Another potential, though less direct, pathway involves the synthesis of related isomers such as 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). The synthesis of HCFC-1233zd can be achieved through the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane (HCFC-243fa) using a catalyst system. google.com While not a direct synthesis of the target compound, the methodologies employed for similar dehydrochlorination reactions are relevant.

Furthermore, the synthesis of other chlorinated and fluorinated propanes, which can serve as precursors, has been explored. For instance, 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) can be prepared by the catalytic chlorination of 3,3,3-trifluoropropene (B1201522). google.comnih.gov Subsequent dehydrochlorination of such compounds could potentially yield various isomers of dichloro-trifluoropropene.

General methods for the preparation of haloalkenes from other functional groups, such as alcohols or through halogen exchange reactions, are also established in organic chemistry and could theoretically be adapted for the synthesis of this compound, although these are not the most common routes for this specific compound. vedantu.comvedantu.comgeeksforgeeks.orgchemguide.co.uk

Exploration of Advanced Synthetic Techniques

To enhance the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced catalytic methods have been investigated. These include phase-transfer catalysis and the use of novel reaction media like ionic liquids.

Ionic Liquid-Based Methodologies

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a variety of chemical transformations, including dehydrohalogenation reactions. Their low vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. In the context of dehydrochlorination, ionic liquids can act as both the solvent and the catalyst, facilitating the elimination reaction. rsc.org

The catalytic activity of ionic liquids in dehydrochlorination is often attributed to the nature of the anion and cation. The anion can act as a base to abstract a proton, while the cation can help to stabilize the transition state. For instance, imidazolium-based ionic liquids have been shown to be effective in various catalytic applications. rsc.org The use of ionic liquids can also simplify product separation and catalyst recycling.

While specific, detailed research findings on the use of ionic liquids for the direct synthesis of this compound from HCFC-243fa are not extensively documented in publicly available literature, the general principles of ionic liquid-catalyzed dehydrochlorination suggest their potential applicability. The improved hydrodechlorination of other chlorinated compounds using ionic liquids in conjunction with metal catalysts has been demonstrated, indicating a promising area for future research in the synthesis of fluorinated propenes. rsc.org

A study on the dehydrochlorination of β-chlorohydrin highlighted the effectiveness of phase transfer catalysts, which share some mechanistic principles with ionic liquids in terms of facilitating reactions between different phases. rsc.org This further supports the potential for ionic liquids to enhance the dehydrochlorination of HCFC-243fa.

Table 1: Catalyst Systems for Dehydrochlorination Reactions

| Catalyst System | Reactant | Product(s) | Key Findings | Reference |

| Palladium nanoparticles with 1-butyl-3-methylimidazolium trifluoroacetate | 4-chlorophenol | Phenol | Ionic liquid acted as a solvent and co-factor, stabilizing the palladium nanoparticles and enhancing catalytic activity. | rsc.org |

| Tetrabutylammonium chloride (TBACl) | 3-chloro-2-hydroxypropyl neodecanoate | Glycidyl neodecanoate | Phase transfer catalyst significantly promoted mass transfer, reducing reaction time and the amount of base required. | rsc.org |

Table 2: General Methods for Haloalkane and Haloalkene Synthesis

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

| From Alcohols | Alcohol | HX, PX₃, PX₅, SOCl₂ | Haloalkane | vedantu.comvedantu.com |

| From Alkenes | Alkene | X₂, HX | Dihaloalkane, Haloalkane | vedantu.comgeeksforgeeks.org |

| Halogen Exchange | Alkyl chloride/bromide | NaI in acetone | Alkyl iodide | vedantu.comgeeksforgeeks.org |

| From Hydrocarbons | Alkane | Halogen, UV light | Haloalkane (mixture) | vedantu.com |

| From Hydrocarbons | Arene | Halogen, Lewis acid | Aryl halide | geeksforgeeks.org |

Chemical Reactivity and Transformation Analysis of 1,1 Dichloro 3,3,3 Trifluoropropene

General Chemical Reaction Pathways

1,1-Dichloro-3,3,3-trifluoropropene (HCFO-1233xf) is a halogenated alkene whose chemical reactivity is dictated by the presence of a carbon-carbon double bond, chlorine atoms, and a trifluoromethyl group. While specific experimental data on the reactivity of this compound is limited in publicly available literature, its reaction pathways can be inferred from the known reactivity of similar halogenated alkenes. The primary reaction pathways for this compound are expected to include atmospheric oxidation, and to a lesser extent, hydrolysis.

Atmospheric Oxidation: The dominant degradation pathway for this compound in the atmosphere is expected to be its reaction with photochemically produced hydroxyl (OH) radicals. The presence of the double bond makes the molecule susceptible to electrophilic addition by the OH radical. This reaction initiates a series of subsequent reactions leading to the formation of various degradation products.

The reaction with ozone (O₃) is another potential atmospheric degradation pathway for alkenes. However, for many halogenated alkenes, the reaction rate with OH radicals is significantly faster than with ozone, making the former the primary atmospheric sink.

Hydrolysis: The potential for hydrolysis of the carbon-chlorine bonds exists. In geminal dihaloalkanes (where two halogens are attached to the same carbon), hydrolysis can lead to the formation of carbonyl compounds. For instance, the hydrolysis of 1,1-dichloropropane (B1633073) yields propanal. doubtnut.com Similarly, the hydrolysis of a 1,1,1-trichloro derivative of an alkane can yield a carboxylic acid. doubtnut.com While the carbon-chlorine bonds in this compound are on a vinylic carbon, which generally makes them less reactive towards nucleophilic substitution than in saturated haloalkanes, hydrolysis could still be a relevant transformation pathway under certain environmental conditions. However, compounds like 3,3,3-trifluoro-1-propene are not expected to undergo significant hydrolysis due to the lack of easily hydrolyzable functional groups. nih.gov The strong electron-withdrawing effect of the trifluoromethyl group in this compound would likely influence the susceptibility of the chloro-alkene group to hydrolysis.

The reactivity of related compounds can provide insights into the expected behavior of this compound. For example, 2,3-dichloro-1,1,1-trifluoropropane (B1583484) is noted for its chemical reactivity in nucleophilic substitution reactions. scbt.comcymitquimica.com

Investigation of Transformation Mechanisms

The investigation of the transformation mechanisms of this compound primarily involves studying its atmospheric degradation pathways, as this is anticipated to be the main route of its environmental transformation.

Atmospheric Degradation Mechanism: The atmospheric degradation of this compound is expected to be initiated by the addition of an OH radical to the carbon-carbon double bond. This can occur at either of the two carbon atoms of the double bond, leading to the formation of two possible haloalkyl radicals.

Subsequent reactions of these radicals with molecular oxygen (O₂) would form peroxy radicals. These peroxy radicals can then undergo further reactions, such as reacting with nitric oxide (NO) or hydroperoxyl radicals (HO₂), leading to the formation of a variety of oxygenated products.

Drawing parallels from studies on similar compounds, the atmospheric degradation of trans-1-chloro-3,3,3-trifluoropropene is primarily driven by its reaction with OH radicals, with an estimated atmospheric lifetime of 46 days. nist.gov For 3,3,3-trifluoropropene (B1201522), the atmospheric half-life for its reaction with OH radicals is estimated to be about 19 hours, while the half-life for its reaction with ozone is about 156 hours, indicating the dominance of the OH radical reaction pathway. nih.gov

The degradation of 1,3-dichloropropene (B49464) in soil has been shown to proceed via hydrolysis to form the corresponding 3-chloroallyl alcohols, which are then further oxidized to 3-chloroacrylic acids. wur.nl This pathway involves both chemical and biological processes. While this compound has a different substitution pattern, this highlights a potential, though likely minor, transformation pathway in soil and water environments.

The table below summarizes the atmospheric reaction rate constants and half-lives for some related trifluoropropene compounds, which can serve as a proxy for estimating the atmospheric fate of this compound.

| Compound Name | Reactant | Rate Constant (cm³/molecule·s) | Atmospheric Half-life |

| trans-1-Chloro-3,3,3-trifluoropropene | OH | 1.025 x 10⁻¹³ (at 298 K) nist.gov | 46 days nist.gov |

| 3,3,3-Trifluoropropene | OH | 2.0 x 10⁻¹¹ (estimated) nih.gov | ~19 hours nih.gov |

| 3,3,3-Trifluoropropene | O₃ | 1.8 x 10⁻¹⁸ (estimated) nih.gov | ~156 hours nih.gov |

The ultimate degradation products of this compound in the atmosphere are expected to be smaller, oxygenated molecules. Based on the degradation mechanisms of other haloalkenes, potential products could include phosgene (B1210022) (COCl₂), formyl chloride (HC(O)Cl), trifluoroacetyl chloride (CF₃C(O)Cl), and other related acidic and carbonyl compounds. The exact nature and yield of these products would require specific experimental studies on this compound.

Spectroscopic Characterization and Structural Elucidation of 1,1 Dichloro 3,3,3 Trifluoropropene

Application of Advanced Spectroscopic Techniques

A thorough understanding of the molecular structure and properties of 1,1-dichloro-3,3,3-trifluoropropene would necessitate the use of several advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A single proton environment is expected, which would result in a signal that is coupled to the three fluorine atoms on the adjacent carbon. This would likely appear as a quartet. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent dichlorovinyl group and the trifluoromethyl group.

¹³C NMR: Three distinct carbon signals would be anticipated: one for the CCl₂ group, one for the CH group, and one for the CF₃ group. The carbon of the CF₃ group would likely appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: A single fluorine environment is expected, which would result in a signal coupled to the vinyl proton. This would likely appear as a doublet.

A comprehensive analysis would require the determination of chemical shifts (δ) and coupling constants (J), which are crucial for confirming the molecular structure.

Predicted NMR Data Summary (Note: The following table is based on theoretical expectations, as experimental data is not available in the public domain.)

| Nucleus | Predicted Multiplicity | Predicted Coupling Partner(s) |

| ¹H | Quartet | ³JHF |

| ¹⁹F | Doublet | ³JFH |

Vibrational Spectroscopy

Published experimental infrared (IR) and Raman spectra for this compound are not available. A theoretical analysis using computational methods, such as Density Functional Theory (DFT), would be required to predict the vibrational frequencies and intensities.

The vibrational spectrum would be characterized by several key stretching and bending modes:

C-F stretching frequencies: Typically strong absorptions in the IR spectrum, expected in the region of 1000-1400 cm⁻¹.

C-Cl stretching frequencies: Expected in the region of 600-800 cm⁻¹.

C=C stretching frequency: A band of variable intensity is expected in the 1600-1680 cm⁻¹ region.

C-H stretching and bending frequencies: Expected around 3000-3100 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Mass Spectrometry

While a published, detailed mass spectrum analysis for this compound is not available, general fragmentation patterns can be anticipated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.94 g/mol ). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments would be characteristic, with M, M+2, and M+4 peaks in approximately a 9:6:1 ratio.

Common fragmentation pathways would likely involve the loss of chlorine atoms, fluorine atoms, and the trifluoromethyl group. Analysis of the fragmentation pattern would be a key tool in confirming the molecular structure. For comparison, the isomer 1,2-dichloro-3,3,3-trifluoropropene (B1297523) shows characteristic fragments in its mass spectrum.

Conformational Analysis Studies

There are no published computational or experimental studies on the conformational analysis of this compound. Such a study would be crucial for understanding the three-dimensional structure and energetic landscape of the molecule.

The primary focus of a conformational analysis would be the investigation of rotation around the C-C single bond. This would involve identifying the stable conformers and the transition states connecting them. The relative energies of these conformers would determine their populations at a given temperature. Techniques such as gas-phase electron diffraction or microwave spectroscopy, coupled with high-level computational studies, would be necessary to determine the precise geometric parameters (bond lengths, bond angles, and dihedral angles) of the stable conformers and the rotational barriers. The presence of bulky chlorine and trifluoromethyl groups would be expected to create significant steric hindrance, influencing the conformational preferences.

Theoretical and Computational Studies of 1,1 Dichloro 3,3,3 Trifluoropropene

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1,1-dichloro-3,3,3-trifluoropropene and the electronic properties that dictate its behavior. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

For this compound (C₃HCl₂F₃), these calculations would reveal the precise spatial relationship between the dichlorovinyl group (=CCl₂) and the trifluoromethyl group (-CF₃) connected by a central carbon atom. Key structural parameters that would be elucidated include the C=C double bond length, the C-C single bond length, and the lengths of the C-H, C-Cl, and C-F bonds. The planarity of the dichloro-substituted double bond and the tetrahedral arrangement around the carbon of the trifluoromethyl group would also be confirmed and quantified.

Table 1: Predicted Molecular Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.50 Å |

| C-H Bond Length | ~1.09 Å |

| C-Cl Bond Length | ~1.73 Å |

| C-F Bond Length | ~1.35 Å |

| ∠(Cl-C-Cl) | ~118° |

| ∠(C-C=C) | ~122° |

Note: These are estimated values based on typical bond lengths and angles for similar structures and would be precisely determined by quantum chemical calculations.

Energy Landscape and Stability Investigations

Computational studies are crucial for exploring the energy landscape of this compound, particularly concerning its conformational isomers and rotational barriers. Conformational analysis would investigate the rotation around the C-C single bond, which connects the sp² hybridized carbon of the double bond to the sp³ hybridized carbon of the trifluoromethyl group.

By calculating the energy of the molecule as a function of the dihedral angle between the C=C plane and one of the C-F bonds, a potential energy surface can be mapped. This would identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The relative energies of these conformers would determine their population distribution at a given temperature. It is expected that the staggered conformations, which minimize the steric hindrance between the bulky chlorine and fluorine atoms, would be the most stable.

Reaction Pathway Modeling and Mechanistic Predictions

Theoretical modeling can predict the likely reaction pathways and elucidate the mechanisms of reactions involving this compound. For example, its susceptibility to nucleophilic or electrophilic attack could be assessed by calculating the molecular electrostatic potential (MEP) map, which highlights regions of positive and negative electrostatic potential on the molecule's surface.

The double bond in this compound is electron-deficient due to the presence of the electronegative chlorine and trifluoromethyl groups, making it a potential target for nucleophilic addition reactions. Computational modeling could map the entire reaction coordinate for the addition of a nucleophile, identifying the transition state structure and calculating the activation energy. This information is vital for understanding the kinetics and feasibility of potential synthetic transformations.

Computational Simulations of Reactivity

Computational simulations can provide further insights into the reactivity of this compound. For instance, its behavior in the atmosphere, a critical consideration for many halogenated hydrocarbons, can be simulated. The primary atmospheric degradation pathway for many volatile organic compounds is reaction with hydroxyl radicals (•OH).

The rate constant for the reaction of this compound with •OH can be calculated using computational methods. This would involve locating the transition state for the addition of the hydroxyl radical to the double bond and calculating the activation barrier. Such simulations are essential for estimating the atmospheric lifetime of the compound and its potential environmental impact, such as its contribution to the formation of secondary organic aerosols.

Applications of 1,1 Dichloro 3,3,3 Trifluoropropene in Academic Research

Role in Proteomics Research

An extensive review of available scientific literature and academic databases reveals no documented applications of 1,1-dichloro-3,3,3-trifluoropropene in the field of proteomics research. Current research does not indicate its use as a reagent, probe, or in any other capacity for the large-scale study of proteins.

Exploration as a General Research Chemical for Synthesis and Development

While direct and extensive academic research on the application of this compound as a versatile starting material is limited, its structural motifs are present in compounds of significant interest in synthetic and medicinal chemistry. The presence of both a dichlorovinyl group and a trifluoromethyl group suggests its potential as a building block for more complex molecules. nih.govnih.gov

Research into related compounds provides a framework for the potential synthetic utility of this compound. For instance, the broader class of 1,1-dichloro-1-alkenes are recognized as valuable synthetic intermediates. nih.gov They are known to participate in a variety of chemical transformations, including cross-coupling reactions and the synthesis of heterocyclic compounds. researchgate.netresearchgate.net

The trifluoromethyl group is a key functional moiety in pharmaceutical and agrochemical development due to its ability to modulate a molecule's physicochemical properties. researchgate.net Therefore, compounds like this compound are of interest as potential precursors for novel trifluoromethylated structures.

One area of exploration for similar fluorinated alkenes is in cycloaddition reactions. For example, derivatives of 3,3,3-trifluoropropene (B1201522) have been shown to undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrrolidines and pyrroles. researchgate.net This type of reaction is a powerful tool in organic synthesis for the construction of complex molecular architectures. nih.govorganic-chemistry.org Although specific studies on this compound in this context are not prevalent, its structure suggests it could potentially act as a dipolarophile in such reactions.

Furthermore, the dehydrochlorination of isomers of chlorotrifluoropropene has been investigated as a route to produce 3,3,3-trifluoropropyne. This alkyne is a valuable intermediate for introducing the trifluoromethyl group into a variety of molecular scaffolds.

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₃HCl₂F₃ |

| Molecular Weight | 164.94 g/mol |

| CAS Number | 460-70-8 |

| Synonyms | 1,1-dichloro-3,3,3-trifluoro-1-propene |

The following table outlines potential synthetic transformations that could be explored with this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Products |

| Palladium-catalyzed cross-coupling | Substituted trifluoromethylated alkenes |

| [3+2] Cycloaddition | Trifluoromethyl-substituted five-membered heterocycles |

| Dehydrochlorination | Chloro(trifluoromethyl)propyne intermediates |

| Nucleophilic substitution | Functionalized trifluoromethylated propenes |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-dichloro-3,3,3-trifluoropropene, and how do reaction conditions influence isomer selectivity?

- Methodological Answer : The compound is synthesized via gas-phase or liquid-phase fluorination/dehalogenation of chlorinated precursors. For example, 1,1,1,3,3-pentafluoropropane (HFC-245fa) reacts with hydrogen chloride (HCl) over solid catalysts (e.g., chromium fluoride or activated carbon) at 300–475°C to yield this compound . Isomer selectivity (cis/trans) depends on catalyst composition, temperature, and residence time. Gas chromatography (GC) analysis reveals that trans-isomer dominance (>80%) occurs with chromium-based catalysts at higher temperatures (400–475°C), while cis-isomers form at lower temperatures or with alternative catalysts like antimony pentachloride .

Q. How can researchers quantify and separate cis/trans isomers of this compound in reaction mixtures?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is standard for isomer quantification. Calibration curves using pure isomer standards are critical for accuracy. For separation, fractional distillation or preparative GC is employed, though challenges arise due to similar boiling points. Advanced methods include ionic liquid-based extraction, which exploits differential solubility of isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its volatility and potential toxicity. Storage in inert atmospheres (e.g., nitrogen) prevents decomposition. Ventilation systems must comply with OSHA standards for halogenated hydrocarbons. Spill containment requires non-reactive absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do catalytic mechanisms differ in the fluorination of chlorinated propane derivatives to produce this compound?

- Methodological Answer : Chromium-based catalysts (e.g., CrF₃/Al₂O₃) promote selective chlorine-fluorine exchange via radical intermediates, while antimony catalysts (SbCl₅) favor ionic pathways. Kinetic studies using isotopic labeling (¹⁸O or ²H) reveal that surface acidity and pore structure of catalysts determine turnover frequency and byproduct formation (e.g., 1,3,3,3-tetrafluoropropene) .

Q. What analytical strategies resolve contradictions in reported yields of this compound across studies?

- Methodological Answer : Discrepancies often stem from unaccounted side reactions (e.g., dehydrochlorination to form trifluoropropene). Researchers should perform mass balance analyses and track intermediates via in-situ FTIR or NMR. For example, comparative studies show that HCl excess (>2:1 molar ratio) suppresses byproduct formation but risks catalyst deactivation .

Q. How can reaction engineering optimize the scalability of this compound synthesis while minimizing environmental impact?

- Methodological Answer : Continuous-flow reactors with immobilized catalysts enhance scalability and reduce waste. Life-cycle assessments (LCAs) suggest that recycling unreacted HCl and fluorinating agents (e.g., HF) lowers the carbon footprint. Process intensification via microwave-assisted heating improves energy efficiency by 20–30% compared to conventional methods .

Q. What role do ionic liquids play in stabilizing reactive intermediates during this compound synthesis?

- Methodological Answer : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) act as solvents and co-catalysts, stabilizing carbocation intermediates and reducing side reactions. Their low volatility also mitigates emissions. Studies show a 15% increase in yield when ionic liquids replace traditional solvents like dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.